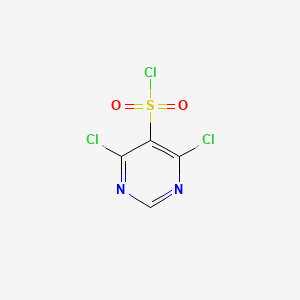

4,6-Dichloropyrimidine-5-sulfonyl chloride

CAS No.: 1216003-03-0

Cat. No.: VC4878804

Molecular Formula: C4HCl3N2O2S

Molecular Weight: 247.47

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1216003-03-0 |

|---|---|

| Molecular Formula | C4HCl3N2O2S |

| Molecular Weight | 247.47 |

| IUPAC Name | 4,6-dichloropyrimidine-5-sulfonyl chloride |

| Standard InChI | InChI=1S/C4HCl3N2O2S/c5-3-2(12(7,10)11)4(6)9-1-8-3/h1H |

| Standard InChI Key | NEIUMSPCGPZYQT-UHFFFAOYSA-N |

| SMILES | C1=NC(=C(C(=N1)Cl)S(=O)(=O)Cl)Cl |

Introduction

Structural Characteristics

Molecular Architecture

The compound features a pyrimidine ring substituted with chlorine atoms at positions 4 and 6, and a sulfonyl chloride group at position 5. Key structural identifiers include:

The sulfonyl chloride moiety () enhances electrophilicity, enabling nucleophilic substitution reactions, while the electron-withdrawing chlorine atoms stabilize the aromatic system .

Spectral Data

Predicted collision cross-section (CCS) values for adducts, critical for mass spectrometry, are tabulated below:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 246.88971 | 148.4 |

| [M+Na]+ | 268.87165 | 162.9 |

| [M-H]- | 244.87515 | 147.9 |

These values aid in compound identification during analytical workflows .

Synthesis and Industrial Production

Phosphorus Trichloride-Based Synthesis

The CN103910683A patent outlines a method using phosphorus trichloride () and 4,6-dihydroxy-5-methoxypyrimidine sodium:

-

Chlorination: reacts with 4,6-dihydroxy-5-methoxypyrimidine sodium under reflux (110–120°C) for 4–6 hours.

-

Hydrolysis: The mixture is cooled, treated with organic solvents (e.g., dichloromethane), and hydrolyzed with deionized water.

-

Neutralization: Alkaline solution adjusts pH to 6.5–7, yielding 4,6-dichloropyrimidine-5-sulfonyl chloride after distillation .

This method achieves >85% yield while minimizing toxic byproducts .

Alternative Routes

The CN105732514A patent employs phosgene derivatives () with , enabling phosphorus oxychloride recycling. Key steps include:

-

Reaction: 4,6-Dihydroxypyrimidine reacts with and phosgene at 115°C.

Physicochemical Properties

Reactivity

-

Sulfonyl Chloride Group: Reacts with amines to form sulfonamides (e.g., 4,6-dichloropyrimidine-5-sulfonamide ).

-

Pyrimidine Ring: Susceptible to nucleophilic aromatic substitution at C-4 and C-6 positions .

Applications in Pharmaceutical Synthesis

Intermediate for Sulfonamide Drugs

The sulfonyl chloride group is pivotal in synthesizing sulfonamide derivatives. For example:

-

4,6-Dichloropyrimidine-5-sulfonamide (CAS 165672651): Produced via ammonolysis, serves as a kinase inhibitor precursor .

Building Block for Heterocyclic Compounds

5-(4-Bromophenyl)-4,6-dichloropyrimidine, a related intermediate, is utilized in antitumor and antiviral agents . The sulfonyl chloride variant’s reactivity enables diverse functionalization, as demonstrated in patent US5719285 .

Analytical Characterization Techniques

Mass Spectrometry (MS)

Nuclear Magnetic Resonance (NMR)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume